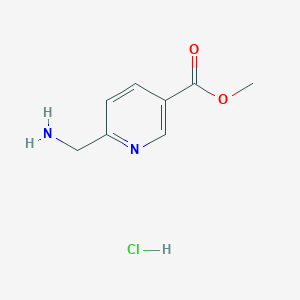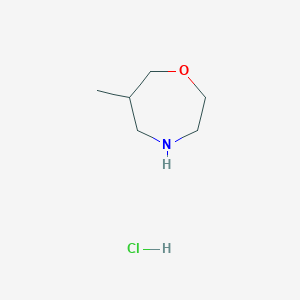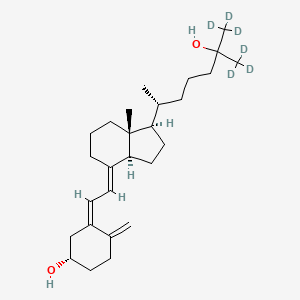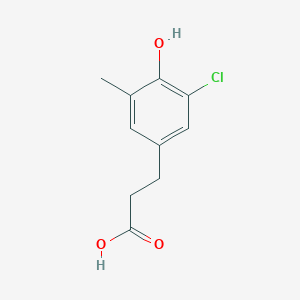
3-(3-氯-4-羟基-5-甲基苯基)丙酸
描述
3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid (3-CHMPPA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C9H9ClO3. 3-CHMPPA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also used in the synthesis of organic compounds, as a reagent, and as a catalyst in industrial processes.
科学研究应用
材料科学的可再生构件
作为可持续替代品的苯乙酸:苯乙酸是一种与3-(3-氯-4-羟基-5-甲基苯基)丙酸密切相关的酚类化合物,已被探索作为一种可再生的构件,用于增强分子对苯并恶嗪环形成的反应性。该应用为苯酚提供了一种可持续的替代品,为脂肪族分子提供苯并恶嗪的特定特性,由于其热和热机械性能,显示出在广泛的材料科学应用中的潜力 (Trejo-Machin等人,2017年)。
生物技术和合成
用于抗抑郁药的酶促合成:对微生物还原酶(包括酵母还原酶YOL151W)的研究表明,其对用于生产抗抑郁药的关键中间体(S)-3-氯-1-苯基-1-丙醇的合成具有很高的活性和对映选择性。这展示了生物催化在合成用于制药应用的关键中间体方面的潜力 (Choi等人,2010年)。
抗菌和抗真菌应用
N-取代-β-氨基酸衍生物的合成:3-[(2-羟基苯基)氨基]丁酸和3-[(2-羟基-5-甲基(氯)苯基)氨基]丁酸的衍生物已被合成并测试其抗菌和抗真菌活性。几种化合物对金黄色葡萄球菌和光滑分枝杆菌等病原体表现出显着的活性,表明这些化合物在开发新的抗菌剂方面具有潜力 (Mickevičienė等人,2015年)。
材料合成和表征
PET的阻燃剂合成:合成3[羟基(苯基)膦酸]甲基丙酸酯作为聚酯材料的阻燃剂,展示了酚类化合物在增强材料性能(特别是提高耐火性)中的另一个应用 (Yan,1999年)。
属性
IUPAC Name |
3-(3-chloro-4-hydroxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMBHPCZIPORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-hydroxy-5-methyl-phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
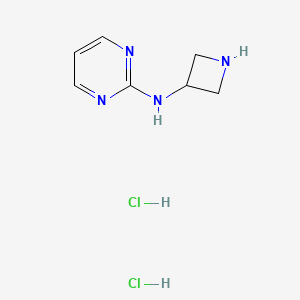
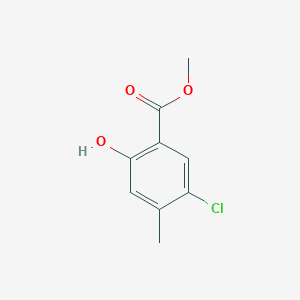
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)

![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
